molecular formula C12H13BrN2 B2927504 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole CAS No. 1896192-15-6

2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole

Cat. No.: B2927504
CAS No.: 1896192-15-6
M. Wt: 265.154
InChI Key: UGBUGTZLQKKOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole is a heterocyclic compound that features a bromine atom and a substituted phenyl group attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 4-(propan-2-yl)phenyl imidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Types of Reactions:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Palladium Catalysts: Used in coupling reactions.

Major Products:

    Substituted Imidazoles: Formed through nucleophilic substitution.

    Biaryl Derivatives: Formed through coupling reactions.

Scientific Research Applications

2-Bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Chloro-5-[4-(propan-2-yl)phenyl]-1H-imidazole
  • 2-Fluoro-5-[4-(propan-2-yl)phenyl]-1H-imidazole
  • 2-Iodo-5-[4-(propan-2-yl)phenyl]-1H-imidazole

Comparison:

Properties

IUPAC Name

2-bromo-5-(4-propan-2-ylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBUGTZLQKKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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